2-Methyl-3-(4-morpholinyl)-1-propanol
Overview
Description
Scientific Research Applications
Photophysics and Photochemistry
- A study on the photochemistry and photophysics of a related compound, 2-methyl-1-[4-(methylthio) phenyl]-2-(4-morpholinyl)-1-propanone, reveals insights into its excited state properties and solvent effects, which could be relevant for applications in photochemical processes (Morlet-Savary et al., 2008).
Synthesis and Chemical Properties
- Research on the synthesis of morpholine derivatives, such as 3-methyl-2-(4-methoxyphenyl) morpholine hydrochloride, highlights the potential for these compounds in various chemical applications, with an emphasis on efficient synthesis routes (Tan Bin, 2011).
Fungicidal Activity
- A study exploring the fungicidal activity of different stereoisomers of a new morpholine derivative indicates potential agricultural applications, especially in protecting crops like wheat and barley from fungal diseases (Bianchi et al., 1992).
Pharmaceutical Applications
- Investigations into novel morpholinyl and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery highlight the utility of morpholine derivatives in enhancing drug solubility and skin permeation, suggesting potential in pharmaceutical formulations (Rautio et al., 2000).
Antidepressive Activity
- A study on the synthesis and antidepressive activity of a morpholine derivative, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, suggests its potential for further investigation in the field of mental health treatments (Tao Yuan, 2012).
Cardiovascular Research
- Research into the beta-adrenoceptor stimulant properties of morpholine derivatives offers insights into their potential use in cardiovascular therapies (Barlow et al., 1981).
properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQLKGGGHTXJDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672529 | |
Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-morpholinyl)-1-propanol | |
CAS RN |
35806-19-0 | |
Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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